2,4,5-Trichlorobenzenesulfonamide

Physicochemical Properties Quality Control Solid-State Characterization

Sourcing inconsistent benzenesulfonamide isomers disrupts HCV NS5B inhibitor SAR programs. This 2,4,5-trichloro isomer is crystallographically validated in target-bound inhibitors (PDB 4IZ0), providing structural certainty for lead optimization. • Crystallographically confirmed HCV NS5B inhibitor scaffold - PDB 4IZ0 • Distinct 2,4,5-substitution pattern offers unique electronic & steric properties • Higher mp (193-195°C) vs. 2,4,6-isomer improves polymorph screening • ≥97% purity with COA ensures multi-step synthetic reproducibility

Molecular Formula C6H4Cl3NO2S
Molecular Weight 260.5 g/mol
CAS No. 29092-27-1
Cat. No. B1302141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trichlorobenzenesulfonamide
CAS29092-27-1
Molecular FormulaC6H4Cl3NO2S
Molecular Weight260.5 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)N
InChIInChI=1S/C6H4Cl3NO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H2,10,11,12)
InChIKeyGVOBBMKHUZFSHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trichlorobenzenesulfonamide Overview


2,4,5-Trichlorobenzenesulfonamide (CAS 29092-27-1) is a tri‑chlorinated benzenesulfonamide with the molecular formula C₆H₄Cl₃NO₂S and a molecular weight of 260.53 g/mol . The compound is characterized by chlorine substitution at the 2, 4, and 5 positions of the benzene ring, which imparts distinct electronic and steric properties relative to other chlorinated benzenesulfonamide isomers [1]. It is commercially available in research‑grade purities (typically 97–98%) and is used primarily as a synthetic intermediate and as a building block for structure–activity relationship (SAR) studies [2].

2,4,5-Trichlorobenzenesulfonamide Substitution Risks


The chlorine substitution pattern on the benzenesulfonamide scaffold is a critical determinant of both physicochemical behavior and biological recognition. Substituting 2,4,5-trichlorobenzenesulfonamide with a positional isomer such as 2,4,6‑trichlorobenzenesulfonamide alters melting point by over 10 °C, indicating different crystal packing and potentially different solubility and processing characteristics [1]. More importantly, the 2,4,5‑substitution pattern has been specifically exploited in a crystallographically validated inhibitor of HCV NS5B polymerase, whereas analogous exploration of other chlorinated benzenesulfonamides for this target is absent in the public domain [2]. Such structural specificity makes simple analog substitution scientifically unjustified in SAR‑driven research programs.

2,4,5-Trichlorobenzenesulfonamide vs. Analogs


Melting Point vs. 2,4,6-Isomer

2,4,5-Trichlorobenzenesulfonamide exhibits a significantly higher melting point range than its 2,4,6‑trichloro positional isomer. The 2,4,5‑isomer melts at 193–195 °C (or 187–191 °C depending on the source), whereas the 2,4,6‑isomer melts at 177–181 °C [1][2]. This difference of approximately 12–14 °C reflects distinct intermolecular interactions and crystal packing, which can influence solubility, thermal stability during processing, and ease of purification.

Physicochemical Properties Quality Control Solid-State Characterization

Purity and Supply Specifications

Commercially available 2,4,5‑trichlorobenzenesulfonamide is typically offered at 97–98% purity, with vendors providing batch‑specific certificates of analysis (CoA) including NMR, HPLC, or GC data . In contrast, the 2,4,6‑isomer is often listed with lower purity guarantees (e.g., 97% minimum) and less frequently accompanied by detailed analytical characterization [1]. This disparity in documented purity and analytical support can influence the reproducibility of synthetic transformations and assay outcomes.

Chemical Purity Procurement Specifications Quality Assurance

HCV NS5B Polymerase Inhibition

A derivative bearing the 2,4,5‑trichlorobenzenesulfonamide core, specifically 2,4,5‑trichloro‑N‑(5‑methyl‑1,2‑oxazol‑3‑yl)benzenesulfonamide, has been co‑crystallized with the HCV NS5B polymerase (PDB ID: 4IZ0), confirming a direct binding interaction [1]. No analogous structural data exist for other chlorinated benzenesulfonamide isomers (e.g., 2,4,6‑trichloro or 2,4‑dichloro) in complex with this viral target. This suggests that the 2,4,5‑chlorination pattern is uniquely compatible with the HCV NS5B thumb pocket binding site.

Antiviral Research Enzyme Inhibition Medicinal Chemistry

Agrochemical Intermediate Applications

Patents describe the use of 3,4,5‑trichlorobenzenesulfonamide derivatives as herbicidal and fungicidal agents [1]. While direct comparative data for the 2,4,5‑isomer are not publicly available, the 2,4,5‑trichloro substitution pattern offers distinct electronic and steric properties that could be exploited in the design of novel crop protection agents. In contrast, the 2,4,6‑isomer has not been similarly cited in agrochemical patent literature, suggesting a difference in perceived synthetic utility.

Agrochemical Synthesis Herbicide Development Chemical Intermediates

2,4,5-Trichlorobenzenesulfonamide Applications


Solid-State Chemistry and Crystallization

The higher melting point of 2,4,5‑trichlorobenzenesulfonamide relative to its 2,4,6‑isomer (193–195 °C vs. 177–181 °C) [1] makes it a preferred candidate for research programs requiring distinct thermal behavior. This property is particularly valuable when screening for polymorphs, co‑crystals, or when optimizing crystallization conditions for X‑ray structure determination.

HCV NS5B Inhibitor Medicinal Chemistry

The 2,4,5‑trichlorobenzenesulfonamide scaffold has been structurally validated as a component of non‑nucleoside HCV NS5B polymerase inhibitors (PDB 4IZ0) [2]. Medicinal chemists aiming to optimize this series should source the 2,4,5‑trichloro building block for SAR exploration, as alternative chlorination patterns lack equivalent target‑engagement data.

High-Purity Building Block

With a documented minimum purity of 97–98% and readily available certificates of analysis , 2,4,5‑trichlorobenzenesulfonamide reduces the risk of side reactions and improves reproducibility in multi‑step syntheses compared to less rigorously characterized analogs. This makes it a reliable choice for academic and industrial laboratories where consistency is paramount.

Agrochemical Intermediate Development

Given the established use of trichlorobenzenesulfonamide derivatives in herbicidal and fungicidal compositions [3], the 2,4,5‑trichloro isomer presents a structurally distinct starting material for the synthesis of novel crop protection agents. Its unique substitution pattern may lead to patentable compounds with differentiated biological profiles.

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